molecular formula C22H16ClN5O2S B2749373 7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 439120-62-4

7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B2749373
CAS RN: 439120-62-4
M. Wt: 449.91
InChI Key: BQLJPYOBRIVFNA-UHFFFAOYSA-N
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Description

7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H16ClN5O2S and its molecular weight is 449.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

The synthesis of new heterocycles incorporating the antipyrine moiety, which shares structural motifs with the query compound, has been explored for antimicrobial applications. For instance, Bondock et al. (2008) described the synthesis of pyrazolo[1,5-a]pyrimidines among other compounds, evaluated for antimicrobial properties, underscoring the potential of such molecules in combating microbial infections (Bondock et al., 2008).

Anticonvulsant Activities

The design, synthesis, and characterization of novel heterocyclic substituted isatin derivatives, including pyrazolo[1,5-a]pyrimidine derivatives, have been conducted with the goal of discovering new anticonvulsant drugs. Kosaraju Lahari and Raja Sundararajan (2020) demonstrated that pyrazole derivatives exhibit higher anti-epileptic activity compared to other heterocycles, indicating the potential of pyrazolo[1,5-a]pyrimidine structures in epilepsy treatment (Kosaraju Lahari & Raja Sundararajan, 2020).

properties

IUPAC Name

7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-13-3-4-14(2)26(13)19-8-10-31-22(19)17-12-21-24-9-7-18(27(21)25-17)15-5-6-16(23)20(11-15)28(29)30/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLJPYOBRIVFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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